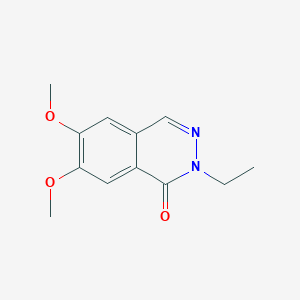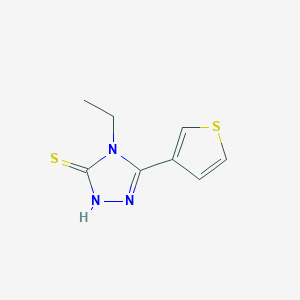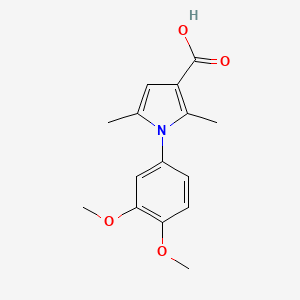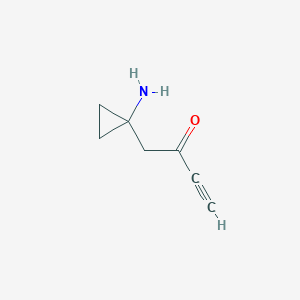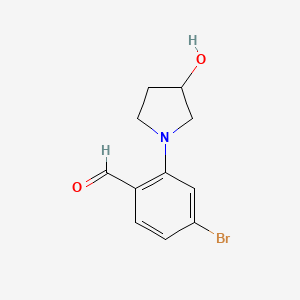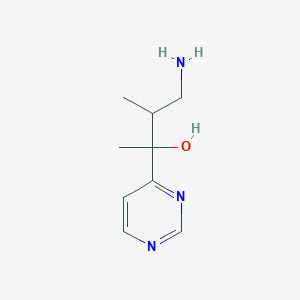
4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group, a methyl group, and a pyrimidinyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a suitable butanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions. This may involve the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and pyrimidinyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Shares the pyrimidine core but lacks the butanol moiety.
4-Amino-2-methylpyrimidine: Similar structure with variations in the position of the amino and methyl groups.
3-Amino-2-methylpyrimidine: Another pyrimidine derivative with different substitution patterns.
Uniqueness
4-Amino-3-methyl-2-(pyrimidin-4-yl)butan-2-ol is unique due to the presence of both an amino group and a pyrimidinyl group on a butanol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-amino-3-methyl-2-pyrimidin-4-ylbutan-2-ol |
InChI |
InChI=1S/C9H15N3O/c1-7(5-10)9(2,13)8-3-4-11-6-12-8/h3-4,6-7,13H,5,10H2,1-2H3 |
InChI Key |
TWZBKFNCDCTWHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(C1=NC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane](/img/structure/B15253874.png)
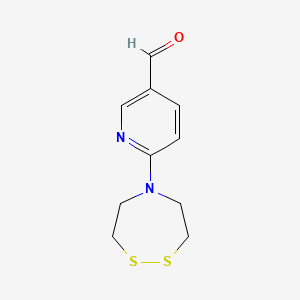


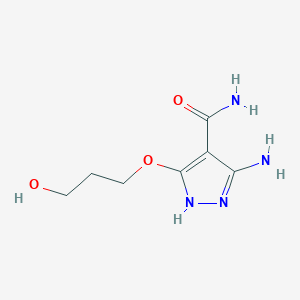
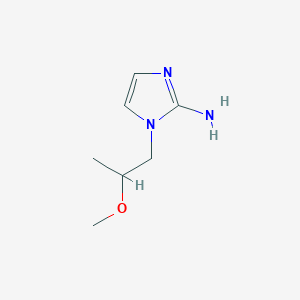
![2-[1-(Aminomethyl)-3-methylcyclohexyl]propan-2-ol](/img/structure/B15253896.png)
